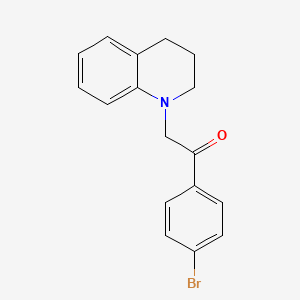
3-Oximino-2-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyimino)-2-pentanone is an organic compound with the molecular formula C5H9NO2 It is a ketoxime, meaning it contains both a ketone and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the hydroxylamine reacting with the carbonyl group of 2-pentanone to form the oxime.
Industrial Production Methods
In an industrial setting, the production of 3-(Hydroxyimino)-2-pentanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Hydroxyimino)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
3-(Hydroxyimino)-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism by which 3-(Hydroxyimino)-2-pentanone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the oxime group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may act as a nucleophile in various chemical reactions, participating in the formation of covalent bonds with electrophilic centers.
類似化合物との比較
Similar Compounds
- 3-(Hydroxyimino)-2-butanone
- 3-(Hydroxyimino)-2-hexanone
- 3-(Hydroxyimino)-2-heptanone
Uniqueness
3-(Hydroxyimino)-2-pentanone is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other similar compounds. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, and its ability to form stable oxime complexes is particularly noteworthy.
特性
CAS番号 |
609-29-0 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
(3E)-3-hydroxyiminopentan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-5(6-8)4(2)7/h8H,3H2,1-2H3/b6-5+ |
InChIキー |
KKJVJCIOIRIFFK-AATRIKPKSA-N |
異性体SMILES |
CC/C(=N\O)/C(=O)C |
正規SMILES |
CCC(=NO)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)


![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)







